molecular formula C21H21NO4 B4142154 4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-PHENOXYAZETIDIN-2-ONE

4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-PHENOXYAZETIDIN-2-ONE

Cat. No.: B4142154
M. Wt: 351.4 g/mol
InChI Key: NCMYCTUDIXVVTP-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-1-cyclopentyl-3-phenoxy-2-azetidinone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,3-benzodioxole moiety, cyclopentyl group, phenoxy group, and azetidinone ring makes it a versatile molecule for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-PHENOXYAZETIDIN-2-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3-benzodioxole moiety, which can be synthesized from catechol and methylene chloride under acidic conditions. The cyclopentyl group can be introduced via a Grignard reaction with cyclopentylmagnesium bromide. The phenoxy group is often incorporated through a nucleophilic substitution reaction using phenol and an appropriate leaving group. Finally, the azetidinone ring is formed through a cyclization reaction, often involving a β-lactam precursor .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-1-cyclopentyl-3-phenoxy-2-azetidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-PHENOXYAZETIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzodioxol-5-yl)-1-cyclopentyl-3-phenoxy-2-azetidinone is unique due to the combination of its functional groups and the azetidinone ring. This unique structure allows for diverse chemical modifications and potential biological activities that may not be present in similar compounds .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-cyclopentyl-3-phenoxyazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-21-20(26-16-8-2-1-3-9-16)19(22(21)15-6-4-5-7-15)14-10-11-17-18(12-14)25-13-24-17/h1-3,8-12,15,19-20H,4-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMYCTUDIXVVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(C(C2=O)OC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-PHENOXYAZETIDIN-2-ONE
Reactant of Route 2
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4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-PHENOXYAZETIDIN-2-ONE
Reactant of Route 3
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4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-PHENOXYAZETIDIN-2-ONE
Reactant of Route 4
4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-PHENOXYAZETIDIN-2-ONE
Reactant of Route 5
4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-PHENOXYAZETIDIN-2-ONE
Reactant of Route 6
Reactant of Route 6
4-(2H-1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-PHENOXYAZETIDIN-2-ONE

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